(R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3R)-1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-3-16-10-6-9(12-11(13-10)17-2)14-5-4-8(15)7-14/h6,8,15H,3-5,7H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLKGYNZBNEUTI-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCC(C2)O)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC(=NC(=C1)N2CC[C@H](C2)O)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167259 | |
| Record name | 3-Pyrrolidinol, 1-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354019-51-4 | |
| Record name | 3-Pyrrolidinol, 1-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354019-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinol, 1-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from a suitable precursor, such as ethyl cyanoacetate, the pyrimidine ring can be constructed through a series of condensation reactions.
Introduction of the ethoxy and methylthio groups: These groups can be introduced via nucleophilic substitution reactions using appropriate reagents like ethyl iodide and methylthiol.
Formation of the pyrrolidin-3-ol moiety: This can be achieved through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound, with the CAS number 1354019-51-4, features a pyrrolidine ring substituted with a pyrimidine moiety. The presence of the ethoxy and methylthio groups enhances its biological activity and solubility, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds similar to (R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol exhibit significant activity against various cancer cell lines. For instance, studies have shown that derivatives of pyrimidine can inhibit cell proliferation by targeting specific kinases involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the proliferation of acute myeloid leukemia (AML) cells by modulating protein kinase activity. This suggests potential applications in designing targeted therapies for hematological malignancies .
Neuroprotective Effects
There is emerging evidence that compounds containing pyrrolidine and pyrimidine structures may possess neuroprotective properties. These compounds can potentially mitigate neurodegenerative diseases by modulating neurotransmitter systems.
Case Study:
In vitro studies have indicated that similar compounds can protect neuronal cells from oxidative stress-induced apoptosis, which is crucial in conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, typically starting from commercially available pyrimidine derivatives. Modifications to the structure can lead to derivatives with enhanced potency or selectivity for specific biological targets.
Mechanism of Action
The mechanism of action of ®-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The ethoxy and methylthio groups could play a role in binding to the target site, while the pyrrolidin-3-ol moiety might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights
Methylthio Group: The target compound’s 2-methylthio substituent distinguishes it from analogs like (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, which lacks sulfur. This group enhances lipophilicity and may influence binding interactions in biological systems .
Pyrrolidine vs. Piperidine: The (R)-pyrrolidin-3-ol moiety introduces a 5-membered ring with a hydroxyl group, contrasting with the 6-membered piperidine ring in analogs.
Ethoxy Substituent: Shared with (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, the 6-ethoxy group likely contributes to electronic effects on the pyrimidine ring.
Implications of Structural Variations
- Solubility: The methanol group in (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol may improve aqueous solubility compared to the target compound’s hydroxyl group.
- Metabolic Stability : The methylthio group in the target compound could increase metabolic stability by resisting oxidative degradation compared to sulfur-free analogs.
- Target Specificity : The stereospecific (R)-configuration may enhance enantioselective interactions with chiral biological targets, a feature absent in racemic or simpler analogs .
Biological Activity
(R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C13H21N3O2S
- Molecular Weight : 283.39 g/mol
- CAS Number : 1353946-46-9
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Protein Kinases : The compound has been shown to inhibit certain protein kinases involved in cell proliferation and survival pathways, making it a candidate for cancer therapy .
- Nucleotide Biosynthesis : It may affect nucleotide metabolism, which is crucial for both cellular growth and viral replication. Inhibition of the pyrimidine synthesis pathway has been linked to antiviral effects .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- A431 Vulvar Epidermal Carcinoma Cell Line : The compound significantly inhibited cell migration and invasion .
Antiviral Activity
The compound has shown potential antiviral activity by targeting the pyrimidine biosynthesis pathway. Inhibiting this pathway can lead to reduced viral replication in host cells, making it a promising candidate for further antiviral drug development .
Study 1: Synthesis and Evaluation
A study conducted by Colombeau et al. (2008) synthesized several pyrimidine derivatives, including this compound. The results indicated that these derivatives exhibited promising anticancer activity in vitro, with specific emphasis on their ability to inhibit cell migration and invasion .
Study 2: Antiviral Effects
In a study exploring the effects of nucleotide biosynthesis inhibitors on hepatitis E virus (HEV), compounds similar to this compound were shown to enhance antiviral activity by depleting purine nucleotides essential for viral replication .
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
